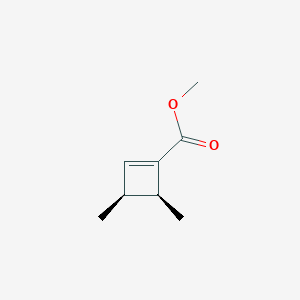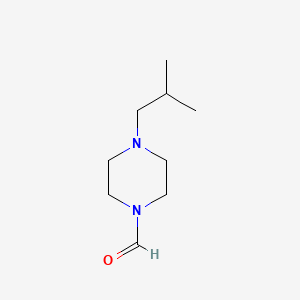
Leucine, 4,5-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine,4,5-dihydroxy-(9ci), also known as (2S)-2-Amino-4,5-dihydroxy-4-methylpentanoic acid, is a derivative of the essential amino acid leucine. It is characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the leucine molecule. This compound has a molecular formula of C6H13NO4 and a molecular weight of 163.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leucine,4,5-dihydroxy-(9ci) typically involves the hydroxylation of leucine. One common method is the use of hydroxylating agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to prevent over-oxidation and to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of Leucine,4,5-dihydroxy-(9ci) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can introduce hydroxyl groups into leucine through enzymatic processes. This method is advantageous due to its specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
Leucine,4,5-dihydroxy-(9ci) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto acids.
Reduction: Reduction reactions can convert the hydroxyl groups back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of leucine.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Leucine,4,5-dihydroxy-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in muscle protein synthesis and metabolic regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Leucine,4,5-dihydroxy-(9ci) exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is crucial for regulating protein synthesis and cell growth. The compound interacts with mTOR, leading to the phosphorylation and activation of downstream targets involved in protein synthesis. Additionally, it may influence insulin signaling and glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Leucine: The parent compound, essential for protein synthesis and metabolic regulation.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
Leucine,4,5-dihydroxy-(9ci) is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-6(11,3-8)2-4(7)5(9)10/h4,8,11H,2-3,7H2,1H3,(H,9,10)/t4-,6?/m0/s1 |
Clave InChI |
ASHXMQKUZGLXMR-VKZKZBKNSA-N |
SMILES isomérico |
CC(C[C@@H](C(=O)O)N)(CO)O |
SMILES canónico |
CC(CC(C(=O)O)N)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


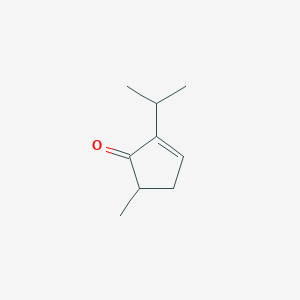
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)

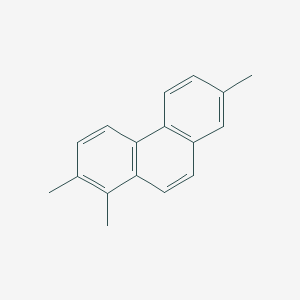


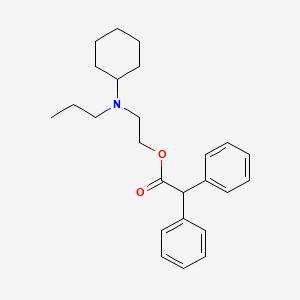
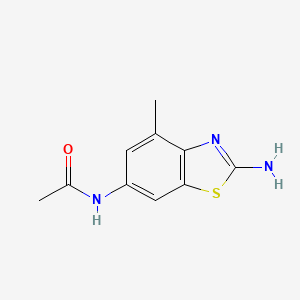
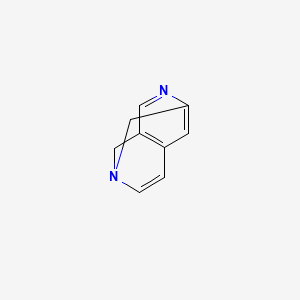

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
